2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide
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Overview
Description
2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group, a methanesulfonyl group, and a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide typically involves multiple steps. One common approach starts with the chlorination of 2-methoxyphenyl compounds, followed by the introduction of a methanesulfonyl group. The final step involves the formation of the diethylacetamide moiety through a reaction with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-dimethyl-acetamide
- 2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-propionamide
Uniqueness
2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-5-16(6-2)14(18)10-17(22(4,19)20)12-9-11(15)7-8-13(12)21-3/h7-9H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWLVHBWHUYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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